(4-Hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[45]DECAN-3-YL}ACETATE is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}ACETATE typically involves multi-step organic reactions. One common method includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions to form the spirocyclic core . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often incorporating continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions: 2-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetate group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions: The reactions often require specific conditions such as controlled pH, temperature, and the presence of catalysts to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions depending on the desired product .
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}ACETATE has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Spirotetramat: Another spirocyclic compound used in agriculture as an insecticide.
Spiroindolines: Compounds with similar spirocyclic structures used in medicinal chemistry for their biological activities.
Uniqueness: 2-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}ACETATE stands out due to its specific functional groups and the versatility of its applications. Its unique structure allows for a wide range of chemical modifications, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C11H16NO5- |
---|---|
Molecular Weight |
242.25 g/mol |
IUPAC Name |
2-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]decan-3-yl)acetate |
InChI |
InChI=1S/C11H17NO5/c1-10(16)11(5-3-2-4-6-11)17-9(15)12(10)7-8(13)14/h16H,2-7H2,1H3,(H,13,14)/p-1 |
InChI Key |
OHOWFZFUKHICCN-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2(CCCCC2)OC(=O)N1CC(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.